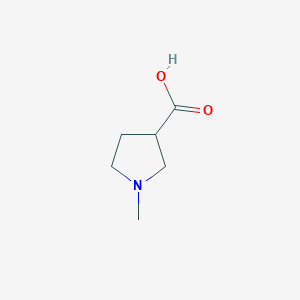

1-Methylpyrrolidine-3-carboxylic acid

Description

Significance of the Pyrrolidine (B122466) Core in Organic Synthesis and Catalysis

The pyrrolidine ring is a foundational structural motif in organic chemistry, recognized for its prevalence in a vast array of biologically active molecules and its utility in asymmetric synthesis. nih.gov This five-membered saturated heterocycle is a cornerstone in drug discovery, forming the core of numerous pharmaceuticals approved by the U.S. FDA. nih.govresearchgate.net Its non-planar, puckered structure allows for three-dimensional diversity, which is crucial for specific interactions with biological targets. nih.gov

In the realm of catalysis, pyrrolidine derivatives, most notably the amino acid L-proline, are celebrated as effective organocatalysts. usm.edu These catalysts facilitate stereoselective transformations, enabling the synthesis of chiral molecules with high enantiomeric purity. nih.govusm.edu The development of methods for synthesizing substituted pyrrolidines, such as [3+2] dipolar cycloadditions of azomethine ylides, remains an active area of research, highlighting the continuous demand for these versatile scaffolds. nih.govacs.org The ability to functionalize the pyrrolidine ring at various positions allows chemists to fine-tune the steric and electronic properties of molecules for applications ranging from medicinal chemistry to materials science. acs.orgrsc.org

Foundational Research Context of 1-Methylpyrrolidine-3-carboxylic acid

Within the broader context of pyrrolidine chemistry, this compound serves primarily as a key intermediate and versatile building block. chemimpex.com Its structure is particularly relevant in the synthesis of more complex, biologically active molecules. Researchers utilize this compound in the development of novel pharmaceuticals, especially in the pursuit of drugs targeting neurological disorders. chemimpex.com

The compound's utility extends to agrochemical research, where it acts as an intermediate in the production of crop protection agents. chemimpex.com The presence of both a tertiary amine and a carboxylic acid group provides two distinct points for chemical modification, allowing for its incorporation into a wide range of molecular architectures. Research efforts often focus on leveraging this compound in multi-step synthetic pathways to create novel substances with specific therapeutic or industrial applications. chemimpex.comrsc.org For instance, synthetic strategies have been developed for various pyrrolidine-3-carboxylic acid derivatives to access specific stereoisomers, which are crucial for catalytic or biological activity. rsc.orgrsc.orgresearchgate.net

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol |

| IUPAC Name | This compound |

| CAS Number | 25712-60-1 |

| Physical Form | Off-white solid |

| InChI Key | LJGFIWDOHOWUOY-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCC(C1)C(=O)O |

Data sourced from PubChem and other chemical suppliers. chemimpex.comnih.govsigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-7-3-2-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGFIWDOHOWUOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40948593 | |

| Record name | 1-Methylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25712-60-1 | |

| Record name | 1-Methylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 1 Methylpyrrolidine 3 Carboxylic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group is a key site for various chemical modifications, enabling the synthesis of a wide array of derivatives.

Esterification Reactions and Derivatives Formation

1-Methylpyrrolidine-3-carboxylic acid can undergo esterification with various alcohols under acidic conditions, a classic transformation known as the Fischer esterification. This reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol. The subsequent elimination of a water molecule yields the corresponding ester. The general mechanism involves the formation of a tetrahedral intermediate, and the reaction is typically reversible.

The reaction conditions, such as the choice of acid catalyst (e.g., sulfuric acid, tosic acid) and the use of an excess of the alcohol, can influence the reaction equilibrium and drive it towards the formation of the ester product. For instance, the reaction with methanol or ethanol would yield methyl 1-methylpyrrolidine-3-carboxylate and ethyl 1-methylpyrrolidine-3-carboxylate, respectively. These ester derivatives are valuable intermediates in organic synthesis.

Table 1: Examples of Esterification Products of this compound

| Alcohol Reactant | Ester Product |

|---|---|

| Methanol | Methyl 1-methylpyrrolidine-3-carboxylate |

| Ethanol | Ethyl 1-methylpyrrolidine-3-carboxylate |

| Propanol | Propyl 1-methylpyrrolidine-3-carboxylate |

| Isopropanol | Isopropyl 1-methylpyrrolidine-3-carboxylate |

Amidation Reactions for Peptide Mimetic Synthesis

The carboxylic acid functionality of this compound can be readily converted to amides through reaction with primary or secondary amines. This amidation is of significant interest in medicinal chemistry, particularly for the synthesis of peptide mimetics. Peptidomimetics are molecules that mimic the structure and function of peptides but often exhibit improved properties such as enhanced stability and oral bioavailability acs.org.

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential transformation for this compound, particularly under certain conditions. For proline, a closely related cyclic amino acid, photooxidative decarboxylation has been observed to yield Δ¹-pyrroline clockss.orgsemanticscholar.org. This reaction proceeds through a Type I photooxidation mechanism, involving the formation of a cation radical of the imino nitrogen atom, followed by the release of carbon dioxide and a hydrogen radical clockss.org.

Given the structural similarity, it is plausible that this compound could undergo similar decarboxylation pathways. For instance, under photolytic or oxidative conditions, it could potentially decarboxylate to form 1-methyl-Δ¹-pyrroline. Other decarboxylation methods, such as the Hunsdiecker reaction (conversion of the silver salt of the carboxylic acid to a halide) or radical-mediated decarboxylation, could also be explored to generate different derivatives mdpi.comnih.gov.

Chemical Modifications of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring of this compound offers opportunities for further functionalization through various chemical reactions.

Substitution Reactions on the Pyrrolidine Core

The saturated nature of the pyrrolidine ring makes direct electrophilic substitution challenging. However, the synthesis of substituted pyrrolidines can be achieved through various synthetic strategies, often involving the construction of the ring with the desired substituents already in place researchgate.netnih.govchemrxiv.org. Palladium-catalyzed reactions, in particular, have emerged as powerful tools for the synthesis of substituted pyrrolidines researchgate.netnih.govacs.orgresearchgate.netnih.gov. For instance, palladium-catalyzed carboamination and hydroarylation reactions of unsaturated amine precursors can lead to the formation of highly functionalized pyrrolidine rings researchgate.netnih.gov.

While direct substitution on the pre-formed this compound core is less common, functionalization of the pyrrolidine ring in proline derivatives has been extensively studied sigmaaldrich.comnih.gov. These strategies often involve the introduction of substituents at the C4 position to control the ring's puckering and influence the conformational properties of peptides containing these modified amino acids nih.gov. Similar approaches could potentially be adapted for the modification of the this compound scaffold.

Oxidation and Reduction Pathways of the Pyrrolidine Ring

The pyrrolidine ring in this compound can undergo both oxidation and reduction reactions, leading to a variety of transformed products.

Oxidation of the pyrrolidine ring can lead to several outcomes. For instance, oxidation of the closely related N-methylpyrrolidone with hydrogen peroxide and ozone has been shown to yield N-methylsuccinimide as the primary product dss.go.th. While this compound lacks the carbonyl group of N-methylpyrrolidone, oxidation could potentially target the carbon atoms of the pyrrolidine ring or the nitrogen atom. Oxidation with reagents like hydrogen peroxide could potentially lead to the formation of N-oxides or hydroxylated derivatives semanticscholar.orgresearchgate.net. More aggressive oxidation could lead to ring-opening reactions, cleaving the C-N bonds of the pyrrolidine ring acs.orgresearchgate.netnih.govresearchgate.netchemrxiv.org.

Reduction of the pyrrolidine ring itself is not a common transformation as it is already a saturated heterocycle. However, if unsaturation were introduced into the ring, for example, through a dehydrogenation reaction, subsequent reduction could be performed. The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4).

Formation of Complex Pyrrolidine Derivatives

Information not available in the reviewed literature.

Mechanistic Studies of this compound Reactions

Elucidation of Reaction Mechanisms

Information not available in the reviewed literature.

Kinetic Investigations of Reaction Rates

Information not available in the reviewed literature.

Applications of 1 Methylpyrrolidine 3 Carboxylic Acid in Advanced Organic Synthesis and Catalysis

Role as a Chiral Building Block for Complex Molecular Architectures

The inherent chirality and functional group arrangement of 1-methylpyrrolidine-3-carboxylic acid make it a valuable starting material for the synthesis of more complex molecular structures. The pyrrolidine (B122466) ring is a prevalent scaffold in many biologically relevant compounds, and its stereochemically defined centers allow for precise control over the three-dimensional arrangement of atoms in the target molecule. nih.govresearchgate.net

Synthetic strategies often employ such chiral building blocks to produce libraries of compounds for screening. For instance, the pyrrolidine ring can be incorporated as a central scaffold onto which various substituents are appended. Methods like 1,3-dipolar cycloadditions are classic strategies for constructing the pyrrolidine ring system itself, leading to densely functionalized structures that can serve as precursors to complex targets. nih.gov The carboxylic acid moiety at the 3-position provides a convenient handle for further chemical modification, such as amide bond formation or reduction to an alcohol, enabling the connection of the pyrrolidine core to other parts of a larger molecule.

The synthesis of diversely substituted organic molecules from the this compound framework is a testament to its versatility. The development of concise, atom-economical methods for synthesizing highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids has been a significant area of research. rsc.orgcore.ac.uk These methods often begin with acyclic precursors and utilize catalytic asymmetric reactions to construct the chiral pyrrolidine ring.

One powerful strategy involves the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates. rsc.orgrsc.org The resulting Michael adduct can then be transformed through reductive cyclization to yield the desired substituted pyrrolidine-3-carboxylic acid. For example, (3R,5R)-5-methylpyrrolidine-3-carboxylic acid has been synthesized in two steps with high enantiomeric excess (97% ee) using this approach. rsc.orgcore.ac.uk

Further diversification can be achieved through late-stage functionalization. C(sp3)-H activation strategies have been utilized to directly arylate the pyrrolidine ring, providing access to complex analogs that would be difficult to synthesize through other means. nih.gov This method highlights the power of modern synthetic techniques to modify the core scaffold, leading to a wide range of structurally diverse molecules.

Applications in Asymmetric Organocatalysis

Derivatives of pyrrolidine-3-carboxylic acid (often referred to as β-proline) have been identified as effective organocatalysts for various asymmetric transformations. These catalysts typically operate via enamine or iminium ion intermediates, mimicking the catalytic strategy of natural aldolase enzymes. The substituents on the pyrrolidine ring, including the N-methyl group and the carboxylic acid, play a crucial role in tuning the catalyst's reactivity and stereoselectivity.

The Michael reaction, or conjugate addition, is a fundamental method for carbon-carbon bond formation. beilstein-journals.org Pyrrolidine-based organocatalysts have been extensively studied for their ability to catalyze asymmetric Michael additions. For instance, (3R,5R)-5-methylpyrrolidine-3-carboxylic acid has been used as a catalyst for diastereo- and enantioselective organocatalytic reactions. rsc.orgcore.ac.uk The catalytic cycle generally involves the formation of a chiral enamine between the ketone or aldehyde donor and the secondary amine of the catalyst. This enamine then attacks the Michael acceptor, with the stereochemistry being controlled by the chiral environment of the catalyst.

Research has shown that bifunctional catalysts, which possess both a hydrogen-bond donor (like a thiourea or squaramide group) and an amine, are particularly effective. beilstein-journals.orgresearchgate.net These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to high yields and excellent enantioselectivities (up to 96% ee) in the Michael addition of nitroalkanes to chalcones. researchgate.net

Table 1: Organocatalytic Asymmetric Michael Addition of 4-Oxo-2-enoates with Nitroalkanes This table presents data for a reaction that produces a precursor to 5-methylpyrrolidine-3-carboxylic acid.

| Entry | R¹ in Enone | R² in Nitroalkane | Catalyst | Yield (%) | dr | ee (%) |

| 1 | Me | Me | F | 92 | >20:1 | 97 |

| 2 | Et | Me | F | 87 | >20:1 | 97 |

| 3 | n-Pr | Me | F | 85 | >20:1 | 96 |

| 4 | Me | Et | F | 90 | >20:1 | 97 |

Data sourced from Yin, F., Garifullina, A., & Tanaka, F. (2017). Org. Biomol. Chem., 15, 6089-6092. rsc.orgrsc.org

The direct asymmetric aldol reaction is one of the most powerful tools in organic synthesis for constructing β-hydroxy carbonyl compounds. Proline and its derivatives are seminal organocatalysts for this transformation. nih.gov While L-proline itself is effective, structural modifications, such as those in pyrrolidine-3-carboxylic acid derivatives, can enhance catalytic performance.

The mechanism involves the formation of an enamine intermediate from a ketone and the catalyst. This enamine then adds to an aldehyde electrophile. The carboxylic acid group on the catalyst is believed to play a key role in the transition state, participating in a hydrogen-bonding network that helps to organize the reactants and control the stereochemical outcome. nih.gov Pyrrolidine-based catalysts have been shown to be effective in various solvents, including environmentally friendly media like water or brine, and even under solvent-free conditions. nih.gov The stereoselectivity (both diastereoselectivity and enantioselectivity) can be highly dependent on the precise structure of the catalyst and the reaction conditions. researchgate.net

Table 2: Pyrrolidine-Catalyzed Direct Aldol Reaction of Trifluoroacetaldehyde Ethyl Hemiacetal with Cyclohexanone

| Entry | Catalyst (mol%) | Time (h) | Yield (%) | dr (syn/anti) |

| 1 | Pyrrolidine (20) | 2 | 95 | 73:27 |

| 2 | L-Proline (20) | 24 | 82 | 22:78 |

| 3 | Piperidine (20) | 24 | 25 | 70:30 |

Data adapted from research on related pyrrolidine catalysts. researchgate.net

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, a valuable synthon in organic chemistry. academicjournals.org Proline-type organocatalysts, including derivatives of pyrrolidine-3-carboxylic acid, have proven to be highly effective in catalyzing enantioselective Mannich reactions. researchgate.netresearchgate.net

Similar to the aldol and Michael reactions, the catalytic cycle proceeds through an enamine intermediate formed from a ketone or aldehyde and the catalyst. This enamine then attacks an imine (pre-formed or generated in situ from an aldehyde and an amine), with the catalyst's chiral scaffold directing the facial selectivity of the attack. The use of specifically designed catalysts, such as those with bulky sulfonamide groups, can enhance solubility in nonpolar solvents and improve stereoselectivity, providing rapid access to α- and β-amino acid surrogates with high enantiomeric excess. researchgate.net The development of these catalytic systems has made the asymmetric Mannich reaction a robust and reliable tool for synthetic chemists. acs.org

Table 3: Asymmetric Mannich Reaction Catalyzed by a Proline-based Catalyst This table illustrates a typical Mannich reaction catalyzed by a proline mimetic.

| Ketone | Imine | Solvent | Yield (%) | dr (syn/anti) | ee (%) (syn) |

| Cyclohexanone | N-PMP-protected ethyl glyoxylate | Toluene | 99 | 95:5 | 99 |

| Acetone | N-PMP-protected ethyl glyoxylate | Toluene | 90 | - | 96 |

| Propanal | N-PMP-protected ethyl glyoxylate | Toluene | 95 | 98:2 | >99 |

Data sourced from research on proline-based sulfonamide catalysts. researchgate.net

Development and Evaluation of L-Proline Analogues as Organocatalysts

The field of asymmetric organocatalysis has been significantly shaped by the use of L-proline and its derivatives. wikipedia.orgnih.gov L-proline's efficacy stems from its secondary amine, which forms nucleophilic enamines with carbonyl compounds, and its carboxylic acid group, which acts as a Brønsted acid to activate electrophiles. nih.govunibo.it Researchers have developed numerous analogues of L-proline to enhance catalytic activity, stereoselectivity, and substrate scope by modifying the pyrrolidine ring. These modifications fine-tune the steric and electronic environment of the catalytic center.

This compound represents a structural analogue of L-proline where the nitrogen atom is methylated. This N-methylation blocks the N-H proton, which is often crucial for the bifunctional activation mechanism proposed for proline, where the carboxylic acid proton activates the electrophile via hydrogen bonding. unibo.it However, other proline derivatives with modifications at different positions of the pyrrolidine ring have been shown to be effective catalysts. For instance, (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid has been successfully employed as an organocatalyst in diastereo- and enantioselective reactions. rsc.org

The development of such analogues is driven by the goal of optimizing catalyst performance for specific transformations. For example, researchers have developed organocatalytic enantioselective Michael addition reactions using proline-type catalysts to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgresearchgate.net In one study, the Michael addition of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes was catalyzed to produce precursors for 5-methylpyrrolidine-3-carboxylic acid with high enantiomeric excess (97% ee) in a two-step synthesis. rsc.orgresearchgate.net This highlights the utility of proline analogues in constructing complex chiral molecules.

The performance of these catalysts is typically evaluated in benchmark reactions like the aldol or Michael additions. Key performance indicators include yield, diastereoselectivity (d.r.), and enantioselectivity (ee). The table below summarizes representative results for Michael addition reactions catalyzed by proline analogues, demonstrating their effectiveness.

| Catalyst Type | Reaction | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Substituted Pyrrolidine-3-Carboxylic Acid | Enantioselective Michael Addition | High | up to 97% | rsc.orgresearchgate.net |

| Primary Amine Thiourea | Conjugate Addition of Nitroalkanes to Enones | High | up to 98% | researchgate.net |

| N,N'-dioxide-Sc(OTf)3 Complex | Michael Addition of 1,3-dicarbonyls to 4-oxo-4-arylbutenoates | up to 97% | >99% | researchgate.net |

Contributions to Polymer Chemistry and Material Science Research

While specific, large-scale applications of this compound in polymer science are not extensively documented, its chemical structure suggests significant potential as a specialty monomer. The molecule is bifunctional, containing both a carboxylic acid group and a tertiary amine within a cyclic structure. This combination of functional groups allows it to be incorporated into various polymer backbones, potentially imparting unique properties to the resulting materials.

The presence of both a carboxylic acid and an amino group in a single molecule is a foundational principle for the synthesis of polyamides. britannica.com In a manner analogous to amino acids forming proteins, molecules with these two functional groups can undergo condensation polymerization to form amide bonds. britannica.com The N-methyl group in this compound makes the nitrogen a tertiary amine, which prevents it from participating directly in traditional polyamidation that requires a primary or secondary amine. However, its carboxylic acid function allows it to be used in other polymerization reactions, such as the synthesis of polyesters and poly(ester amides). mdpi.com

The incorporation of the rigid, N-methylated pyrrolidine ring into a polymer chain could lead to materials with distinct properties compared to those made from conventional linear monomers. Potential contributions include:

Modified Thermal Properties: The cyclic structure could restrict chain mobility, potentially increasing the glass transition temperature (Tg) of the resulting polymer, leading to materials with enhanced thermal stability.

Altered Solubility: The polar nature of the pyrrolidine ring and the tertiary amine could enhance the polymer's solubility in polar solvents.

Functional Materials: The tertiary amine group within the polymer backbone can act as a site for post-polymerization modification, quaternization to create cationic polymers (polyelectrolytes), or as a built-in acid scavenger.

The table below outlines the theoretical contributions of incorporating a monomer like this compound into different polymer types, based on fundamental principles of polymer chemistry. britannica.commdpi.com

| Polymer Type | Potential Role of Monomer | Anticipated Material Property |

|---|---|---|

| Polyesters | As a comonomer with a diol and dicarboxylic acid | Increased Tg, enhanced hydrophilicity, introduction of basic sites |

| Polyamides | As a chain terminator or modifier (due to tertiary amine) | Control of molecular weight, altered interchain hydrogen bonding |

| Functional Polymers | As a primary monomer for creating polymers with reactive pendant groups | Creation of polyelectrolytes, materials for drug delivery or catalysis |

Further research into the polymerization of this compound and its derivatives could open avenues for the development of novel polymers with tailored properties for advanced applications in material science.

Advanced Analytical Methodologies for 1 Methylpyrrolidine 3 Carboxylic Acid Research

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating 1-Methylpyrrolidine-3-carboxylic acid from reaction mixtures or biological matrices and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the purification and quantification of this compound. nih.gov Due to the polar and ionizable nature of the compound, reversed-phase HPLC is a suitable technique. nih.gov A C18 column is commonly used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. The pH of the mobile phase is a critical parameter to control the retention and peak shape of the acidic analyte. For mass spectrometry detection, volatile buffers such as formic acid or ammonium formate are preferred. sielc.com The purity of the compound can be determined by analyzing the peak area percentage in the chromatogram.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to conventional High-Performance Liquid Chromatography (HPLC). These improvements are primarily attributed to the use of columns packed with sub-2 µm particles, which operate at higher pressures. For a polar compound like this compound, UPLC provides a powerful tool for its separation and quantification.

The separation of small, polar molecules can be challenging on traditional reversed-phase columns. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred mode for analyzing compounds such as this compound. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, facilitating the retention of polar analytes.

A typical UPLC method for the analysis of polar compounds similar to this compound would involve a column such as an ACQUITY UPLC BEH HILIC. The mobile phase would likely consist of a gradient of acetonitrile and an aqueous buffer, such as ammonium formate or ammonium acetate, which are volatile and compatible with mass spectrometry detection.

Table 1: Illustrative UPLC Parameters for the Analysis of Polar Aminocarboxylic Acids

| Parameter | Condition |

| Instrument | ACQUITY UPLC System |

| Column | ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 95% to 60% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Detection | UV (if chromophore is present or after derivatization) or Mass Spectrometry |

This table presents a representative set of parameters and may require optimization for the specific analysis of this compound.

The high resolution afforded by UPLC is particularly advantageous for separating this compound from structurally related impurities or metabolites, ensuring accurate quantification and purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and selective analytical platform for the identification and quantification of this compound, even at trace levels in complex biological or environmental samples.

For the analysis of polar compounds like this compound, which may exhibit poor retention in reversed-phase chromatography, derivatization can be employed to enhance chromatographic retention and improve ionization efficiency in the mass spectrometer. However, with the advent of HILIC, direct analysis without derivatization is often feasible.

Electrospray ionization (ESI) is the most common ionization technique for polar molecules like this compound. In positive ion mode, the tertiary amine in the pyrrolidine (B122466) ring can be readily protonated to form a [M+H]⁺ ion. Tandem mass spectrometry (MS/MS) can be utilized for structural confirmation and to enhance selectivity through Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments. In an MRM experiment, a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. This technique significantly reduces background noise and improves the limit of detection.

A study on the determination of proline in human serum using LC-MS/MS provides a relevant example of the methodology. nih.gov Proline, being a pyrrolidine carboxylic acid, shares structural similarities with the target compound. In that study, a Phenomenex Lux 5u Cellulose-1 column was used with a mobile phase of 40% methanol in 0.05% formic acid aqueous solution, and detection was performed using positive ion electrospray. nih.gov

Table 2: Representative LC-MS/MS Parameters for the Analysis of Pyrrolidine Carboxylic Acids

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | HILIC column (e.g., Sequant ZIC-HILIC) or a suitable reversed-phase column with an appropriate mobile phase |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion ( [M+H]⁺) | m/z 130.086 |

| Product Ion(s) | To be determined by infusion and fragmentation studies (e.g., loss of H₂O, CO₂) |

| Collision Energy | Optimized for the specific precursor-to-product ion transition |

The specific precursor and product ions, as well as collision energies, must be experimentally determined for this compound.

The high sensitivity of LC-MS makes it an indispensable tool in pharmacokinetic studies, metabolism research, and for the detection of low-level impurities.

X-ray Crystallography for Stereochemical Assignment

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. For chiral molecules such as this compound, which possesses a stereocenter at the C3 position of the pyrrolidine ring, X-ray crystallography provides an unambiguous assignment of the absolute stereochemistry (R or S configuration).

The first step in an X-ray crystallographic analysis is the growth of a single crystal of the compound of suitable size and quality. This can often be a challenging and time-consuming process. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to determine the arrangement of atoms within the crystal lattice.

The resulting electron density map is used to build a molecular model, and the positions of all atoms are refined to best fit the experimental data. For chiral molecules, the absolute configuration can be determined through anomalous dispersion effects, especially if a heavy atom is present in the structure or by using a chiral derivative.

Table 3: Key Information Derived from a Hypothetical X-ray Crystallographic Analysis of this compound

| Parameter | Information Obtained |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions | a, b, c, α, β, γ; define the size and shape of the unit cell. |

| Bond Lengths & Angles | Precise measurements of all covalent bonds and the angles between them, confirming the molecular connectivity. |

| Torsional Angles | Define the conformation of the pyrrolidine ring (e.g., envelope or twist conformation). |

| Absolute Configuration | Unambiguous assignment of the stereocenter at C3 as either (R) or (S). |

| Intermolecular Interactions | Identification of hydrogen bonding, van der Waals forces, and other interactions that dictate the crystal packing. |

The determination of the precise three-dimensional structure through X-ray crystallography is invaluable for understanding the molecule's interaction with biological targets, such as enzymes and receptors, and for the rational design of new bioactive compounds. The stereochemical information is critical, as different enantiomers of a chiral molecule can exhibit vastly different biological activities.

Computational and Theoretical Chemistry Studies of 1 Methylpyrrolidine 3 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. scirp.org It is widely used to predict the molecular and electronic properties of organic molecules like 1-Methylpyrrolidine-3-carboxylic acid. mdpi.com DFT calculations typically begin with geometry optimization to find the lowest-energy three-dimensional conformation of the molecule. From this optimized structure, a wide range of properties can be determined.

Key molecular properties and reactivity descriptors derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

Molecular Electrostatic Potential (MESP): The MESP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue), which helps in predicting sites for intermolecular interactions and chemical reactions. nih.gov

Global Reactivity Descriptors: Based on the energies of the FMOs, several descriptors can be calculated to quantify reactivity. These include chemical potential (µ), chemical hardness (η), and the global electrophilicity index (ω). nih.gov Chemical hardness, for instance, measures the resistance of a molecule to change its electron configuration.

While specific DFT studies on this compound are not extensively published, the methodology is well-established for similar amino acids and carboxylic acids. mdpi.commit.edu The results from such calculations provide a quantitative basis for understanding the molecule's behavior in chemical reactions.

Below is an interactive table illustrating the typical molecular properties and reactivity descriptors that would be obtained from a DFT study on this compound.

| Property/Descriptor | Symbol | Significance in Reactivity Analysis |

| Energy of HOMO | EHOMO | Indicates electron-donating ability (nucleophilicity). |

| Energy of LUMO | ELUMO | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | ΔE | Correlates with chemical stability and reactivity. |

| Chemical Potential | µ | Measures the escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness | η | Quantifies resistance to deformation or change in electron distribution. |

| Electrophilicity Index | ω | Measures the propensity of a species to accept electrons. |

Molecular Modeling and Simulation of Reaction Pathways

Molecular modeling and quantum chemical calculations are instrumental in mapping the detailed mechanisms of chemical reactions. By simulating reaction pathways, researchers can gain a deep understanding of how reactants are converted into products, including the identification of transient intermediates and transition states that are often difficult or impossible to observe experimentally. beilstein-journals.org

The primary goal of simulating a reaction pathway is to map its potential energy surface (PES). This involves:

Identifying Stationary Points: The structures of all relevant species along the reaction coordinate—reactants, intermediates, transition states, and products—are computationally optimized to locate their positions as minima or saddle points on the PES.

Calculating Activation Energies: The energy difference between the reactants and each transition state (the activation energy or barrier) is calculated. According to transition state theory, the reaction with the lowest activation barrier will be the fastest, thus determining the kinetic product. beilstein-journals.org

For the synthesis of substituted pyrrolidines, computational studies have been used to elucidate complex multi-step reaction mechanisms. nih.govrsc.org For example, in reactions forming the pyrrolidine (B122466) ring, DFT calculations can model the key bond-forming steps, such as Michael additions or cyclizations. nih.govrsc.org By comparing the energy barriers of competing pathways, these simulations can explain why a particular product is formed or suggest reaction conditions (e.g., choice of solvent or catalyst) that could favor a desired outcome. beilstein-journals.org This predictive capability is crucial for optimizing synthetic strategies and developing new chemical transformations.

Prediction of Stereochemical Outcomes

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and its biological activity is often highly dependent on its stereochemistry. nih.govmdpi.com this compound possesses a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images (enantiomers). Predicting and controlling the stereochemical outcome of reactions that form this and similar chiral centers is a major goal in synthetic chemistry. rsc.org

Computational chemistry offers powerful tools to predict the stereoselectivity of a reaction before it is run in the lab. nih.govnih.gov The general approach involves modeling the transition states that lead to the different possible stereoisomers. acs.org

Modeling Diastereomeric Transition States: In many asymmetric reactions, the substrate passes through different transition states for the formation of each stereoisomer. These transition states are diastereomeric and thus have different energies.

Calculating Energy Differences: Using high-level quantum chemical methods, the structures and free energies of these competing transition states are calculated.

Predicting Product Ratios: The predicted ratio of the stereoisomeric products is determined by the difference in the activation free energies (ΔΔG‡) of the competing pathways. The product formed via the lower-energy transition state will be the major isomer. This relationship is often estimated using the Boltzmann distribution.

This computational approach has been successfully applied to various asymmetric reactions, including cycloadditions and organocatalyzed reactions that produce substituted pyrrolidines. acs.org By analyzing the transition state geometries, researchers can identify the specific steric or electronic interactions responsible for the observed selectivity, providing a rational basis for the design of more effective chiral catalysts and substrates. beilstein-journals.org

Future Directions and Emerging Research Avenues

Exploration of Novel Derivatization Strategies

Future research is set to explore innovative ways to modify the 1-Methylpyrrolidine-3-carboxylic acid structure to create derivatives with tailored properties. The carboxylic acid group is a primary target for derivatization, allowing for the formation of esters and amides, which can alter the molecule's solubility, reactivity, and biological interactions. smolecule.com

One promising area is the development of novel derivatization reagents specifically designed to enhance analytical detection and separation. For instance, reagents like (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine have been created for chiral carboxylic acids to improve sensitivity in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). nih.gov Applying similar principles to create reagents that react specifically with the this compound core could enable more precise quantification in complex matrices.

Furthermore, derivatization is being explored as a means to integrate the pyrrolidine (B122466) scaffold into multi-component reactions (MCRs). By converting the carboxylic acid into a reactive functional group, the molecule can serve as a building block in one-pot syntheses that rapidly generate molecular complexity. rloginconsulting.comtcichemicals.com

Table 1: Potential Derivatization Strategies and Applications

| Derivatization Reaction | Functional Group Targeted | Resulting Derivative | Potential Application |

|---|---|---|---|

| Esterification | Carboxylic Acid | Ester | Prodrug design, modification of solubility |

| Amide Formation | Carboxylic Acid | Amide | Creation of peptide mimics, new catalyst ligands |

| Chiral Tagging | Carboxylic Acid | Diastereomeric Amide | Enhanced enantiomeric separation for analysis nih.gov |

Advancements in Catalytic Efficiency and Stereoselectivity

The pyrrolidine ring is a privileged scaffold in organocatalysis, and derivatives of this compound are being investigated for their catalytic potential. unibo.it A significant research thrust is the improvement of catalytic efficiency and, crucially, stereoselectivity in asymmetric reactions.

Researchers have developed organocatalytic enantioselective Michael addition reactions to synthesize 5-alkyl-substituted pyrrolidine-3-carboxylic acids with high enantiomeric excess (e.g., 97% ee for 5-methylpyrrolidine-3-carboxylic acid). rsc.orgrsc.orgresearchgate.net Future work will likely focus on refining these catalytic systems to achieve even higher selectivity, broaden the substrate scope, and reduce catalyst loading. Studies have indicated that the carboxylic acid group on related pyrrolidine catalysts can play a direct role in stereocontrol through hydrogen bonding. rsc.org

Beyond organocatalysis, metal-catalyzed reactions are also a key area of advancement. For example, rhodium(I)-catalyzed 1,4-addition reactions have been used to achieve complete diastereoselectivity in the synthesis of related complex pyrrolidine analogs. nih.gov Exploring the use of this compound as a ligand for various transition metals could unlock new catalytic activities and enhance stereochemical control in a wider range of chemical transformations.

Table 2: Research Highlights in Stereoselective Synthesis

| Reaction Type | Catalyst System | Key Finding | Reference |

|---|---|---|---|

| Enantioselective Michael Addition | Organocatalyst | Synthesis of 5-methylpyrrolidine-3-carboxylic acid with 97% enantiomeric excess. | rsc.orgrsc.orgresearchgate.net |

| Diastereoselective 1,4-Addition | Rhodium(I) catalyst | Fully diastereoselective synthesis of a complex pyrrolidine adduct. | nih.gov |

Integration into Advanced Synthetic Methodologies

A major goal of modern organic synthesis is the development of atom-economical and efficient methods for constructing complex molecules. This compound and its parent structures are being integrated into advanced synthetic methodologies to achieve this.

One of the most innovative approaches is the use of C(sp³)–H activation. A highly efficient and fully enantioselective strategy for synthesizing complex proline analogs has been developed using a palladium-catalyzed C–H activation/arylation protocol. nih.gov This powerful technique allows for the direct formation of carbon-carbon bonds on the pyrrolidine ring, bypassing the need for pre-functionalized starting materials and significantly shortening synthetic routes. Future research will likely aim to apply this methodology to this compound itself, opening a direct path to a vast array of novel and complex derivatives. nih.gov

Additionally, the pyrrolidine scaffold is well-suited for use in multi-component reactions (MCRs), which combine three or more reactants in a single step to form a complex product. Enantioselective three-component coupling reactions have been reported for the synthesis of highly substituted pyrrolidines. researchgate.net Integrating this compound or its derivatives into MCRs, such as the Ugi or Passerini reactions, represents a powerful strategy for the rapid generation of diverse chemical libraries for drug discovery and materials science. tcichemicals.com

Q & A

Basic: What are the primary synthetic routes for 1-Methylpyrrolidine-3-carboxylic acid, and what challenges arise in purification?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with pyrrolidine derivatives. For example, a related compound, 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, was synthesized via condensation of 2-amino-4-methylphenol and itaconic acid under reflux, followed by NaOH-mediated purification and acidification . Key challenges include:

- Byproduct formation : Requires iterative recrystallization or chromatography.

- Acid-sensitive intermediates : Use mild conditions (e.g., aqueous NaOH) to avoid decomposition.

- Yield optimization : Adjust molar ratios (e.g., 1:1.2 for amine:acid) to minimize unreacted starting materials.

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

Validated characterization protocols include:

- ¹H/¹³C NMR : Assign peaks based on pyrrolidine ring protons (δ 1.5–3.5 ppm) and carboxylic acid protons (δ 10–12 ppm). For stereoisomers, coupling constants (e.g., J = 5–8 Hz) distinguish axial/equatorial substituents .

- FT-IR : Confirm carboxylic acid C=O stretching (~1700 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- Elemental analysis : Validate empirical formula (e.g., C₆H₁₁NO₂ for the free base).

Advanced: How can enantioselective synthesis of this compound be achieved for chiral drug discovery?

Methodological Answer:

Chiral resolution often employs Fmoc (fluorenylmethyloxycarbonyl) protection strategies. For example:

- Step 1 : Protect the pyrrolidine nitrogen with Fmoc-Cl in dichloromethane (DCM) at 0°C to prevent racemization .

- Step 2 : Use chiral auxiliaries (e.g., (R)-BINOL) or enzymatic resolution (lipases) to separate enantiomers .

- Step 3 : Deprotect with piperidine/DMF (20% v/v) to yield the free chiral carboxylic acid .

Key Data :

| Method | Enantiomeric Excess (ee) | Yield |

|---|---|---|

| Enzymatic | 92–98% | 60–75% |

| Chiral HPLC | >99% | 40–50% |

Advanced: How should researchers resolve contradictions in reported biological activity data for pyrrolidine derivatives?

Methodological Answer:

Discrepancies in bioactivity (e.g., antibacterial vs. inactive results) require:

- Standardized assays : Use CLSI/MHRA guidelines for MIC (Minimum Inhibitory Concentration) testing against S. aureus or E. coli .

- Structural validation : Confirm compound integrity post-assay via LC-MS to rule out degradation.

- Control experiments : Compare with known analogs (e.g., 5-oxo-pyrrolidine-3-carboxylic acid derivatives) to isolate structural determinants of activity .

Advanced: What factors influence the stability of this compound under experimental conditions?

Methodological Answer:

Stability is pH- and temperature-dependent:

- pH 2–6 : Carboxylic acid protonation reduces hydrolysis; shelf life >6 months at 4°C .

- pH >8 : Degradation via decarboxylation; use buffers (e.g., Tris-HCl) for short-term studies.

- Thermal stability : Decomposes above 150°C; store lyophilized at -20°C .

Degradation Products :

| Condition | Major Byproduct |

|---|---|

| Alkaline (pH 10) | 1-Methylpyrrolidine |

| High Temp. (100°C) | Cyclic lactam |

Basic: How is this compound utilized in peptide mimetics design?

Methodological Answer:

The compound serves as a proline analog in peptidomimetics:

- Backbone rigidity : The pyrrolidine ring restricts conformational flexibility, enhancing target binding .

- Coupling strategies : Activate the carboxylic acid with HOBt/DCC for amide bond formation with amino-protected residues .

- Case study : Fmoc-protected derivatives improve solubility in SPPS (Solid-Phase Peptide Synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.